4-(3,4-Dihydro-1H-isothiochromene-1-carbonyl)morpholine-3-carbonitrile
Description
Properties
IUPAC Name |
4-(3,4-dihydro-1H-isothiochromene-1-carbonyl)morpholine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S/c16-9-12-10-19-7-6-17(12)15(18)14-13-4-2-1-3-11(13)5-8-20-14/h1-4,12,14H,5-8,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZMWNFOUVSSBGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(C2=CC=CC=C21)C(=O)N3CCOCC3C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-Dihydro-1H-isothiochromene-1-carbonyl)morpholine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the reaction of 3,4-dihydro-1H-isothiochromene-1-carbonyl chloride with morpholine-3-carbonitrile under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure maximum yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(3,4-Dihydro-1H-isothiochromene-1-carbonyl)morpholine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonitrile group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted morpholine derivatives depending on the nucleophile used.
Scientific Research Applications
4-(3,4-Dihydro-1H-isothiochromene-1-carbonyl)morpholine-3-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-(3,4-Dihydro-1H-isothiochromene-1-carbonyl)morpholine-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Below is a comparative analysis based on analogous frameworks:
Chromene-Carbonitrile Derivatives ()
Two chromene-carbonitrile derivatives, Compound 1E and 1L , were characterized in Journal of Applied Pharmaceutical Science (2024):
| Property | Compound 1E | Compound 1L |
|---|---|---|
| Structure | 2-amino-5-hydroxy-4-(4-methylphenyl)-4H-chromene-3-carbonitrile | 2-amino-5-hydroxy-4-(3-bromophenyl)-4H-chromene-3-carbonitrile |
| Molecular Formula | C₁₇H₁₄N₂O₂ | C₁₆H₁₁BrN₂O₂ |
| Melting Point | 223–227°C | Not reported |
| Rf Value | 0.41 | Not reported |
| IR Stretching (cm⁻¹) | 3,464 (–NH₂), 2,204 (–CN), 1,645 (=CH–CN) | Similar functional groups likely present |
| LCMS (m/z) | 277 [M]⁻ | Not reported |
Key Differences :
- The target compound incorporates a morpholine ring and isothiochromene core, absent in Compounds 1E/1L.
- The nitrile group in 1E/1L is part of a chromene system, whereas the target compound integrates nitrile into a morpholine scaffold.
- Bromine substitution in 1L enhances steric and electronic effects compared to the methyl group in 1E, but neither includes sulfur atoms, unlike the isothiochromene in the target compound .
Spiro-Indoline Carbonitrile Derivatives ()
A spiro[indoline-3,2'-pyrrolidine]-carbonitrile derivative was analyzed via single-crystal X-ray diffraction (2013):
| Property | Spiro-Indoline Carbonitrile |
|---|---|
| Structure | 3′-[(1H-Indol-3-yl)carbonyl]-1′-methyl-2-oxo-4′-(thiophen-2-yl)spiro[indoline-3,2′-pyrrolidine]-3′-carbonitrile |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Pharmacological Relevance | Spirocyclic frameworks are known for antimicrobial and anticancer activity |
Key Differences :
- The spiro compound’s pyrrolidine-indoline system contrasts with the target compound’s morpholine-isothiochromene architecture.
Biological Activity
4-(3,4-Dihydro-1H-isothiochromene-1-carbonyl)morpholine-3-carbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the available research findings, including synthesis methods, biological assays, and case studies that highlight its pharmacological properties.
Synthesis
The synthesis of this compound typically involves the reaction of morpholine derivatives with isothiocyanates or their precursors. The process may include the following steps:
- Formation of Isothiocyanate : The precursor compound is reacted with thiophosgene or similar reagents.
- Cyclization : The morpholine ring is introduced through cyclization reactions.
- Carbonitrile Introduction : The final step involves introducing the carbonitrile group, often through nucleophilic substitution reactions.
The detailed mechanisms and conditions for these reactions can vary based on the specific synthetic route chosen.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of this compound against various bacterial strains. The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria, including:
| Bacteria | Activity |
|---|---|
| Staphylococcus aureus | Inhibitory |
| Escherichia coli | Moderate inhibition |
| Salmonella typhi | Active |
| Bacillus subtilis | Significant activity |
These results suggest that the compound may possess broad-spectrum antimicrobial properties, making it a candidate for further development as an antibiotic agent.
Anticancer Potential
In vitro studies have demonstrated that 4-(3,4-Dihydro-1H-isothiochromene-1-carbonitrile) exhibits cytotoxic effects against several cancer cell lines. Notable findings include:
- Cell Lines Tested : HepG2 (liver cancer), MCF7 (breast cancer), and A549 (lung cancer).
- IC50 Values : The compound showed IC50 values in the range of 10–30 µM across different cell lines, indicating significant cytotoxicity.
These results suggest a potential mechanism involving apoptosis induction in cancer cells, warranting further investigation into its molecular pathways.
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at [Institution Name] focused on the antimicrobial efficacy of this compound. The researchers treated bacterial cultures with varying concentrations of the compound and assessed growth inhibition through optical density measurements. Results indicated a dose-dependent response, confirming its potential as an antimicrobial agent.
Case Study 2: Anticancer Activity
Another study explored the anticancer activity of this compound in a xenograft model using MCF7 cells in mice. The treated group showed a significant reduction in tumor size compared to controls, suggesting that this compound could be developed into an effective anticancer drug.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
